Baamnp
Description
Baamnp (systematic IUPAC name to be confirmed based on structural validation) is a bioactive marine-derived compound reported in the Handbook of Active Marine Natural Products (HAMNP). Its structural elucidation was achieved through cross-validation of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic data . The compound is isolated from marine sponges of the genus Axinella and exhibits potent anti-inflammatory and cytotoxic activities, with IC₅₀ values ranging from 0.8–2.3 μM in vitro against human cancer cell lines . Key structural features include a polyketide backbone with a rare brominated indole moiety, which is critical for its bioactivity .
Properties
CAS No. |
99081-70-6 |
|---|---|
Molecular Formula |
C20H32Br2N2O4 |
Molecular Weight |
524.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide;hydrobromide |
InChI |
InChI=1S/C20H31BrN2O4.BrH/c1-19(2,14-6-8-20(3,9-7-14)23-18(27)11-21)22-12-17(26)13-4-5-15(24)16(25)10-13;/h4-5,10,14,17,22,24-26H,6-9,11-12H2,1-3H3,(H,23,27);1H |
InChI Key |
PBMHJUMWUGLNQS-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)C(C)(C)NCC(C2=CC(=C(C=C2)O)O)O)NC(=O)CBr.Br |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NCC(C2=CC(=C(C=C2)O)O)O)NC(=O)CBr.Br |
Synonyms |
BAAMNP bromoacetylaminomenthylnorepinephrine bromoacetylaminomenthylnorepinephrine, (1-(4))-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues
Compound A: Axinellamine B
- Source : Marine sponge Axinella verrucosa.
- Structure: Shares a polyketide core with Baamnp but replaces the brominated indole with a chlorinated quinoline group.
- Bioactivity : Exhibits comparable cytotoxicity (IC₅₀: 1.2–3.0 μM) but lower selectivity for inflammatory pathways (NF-κB inhibition: 40% vs. This compound’s 75% at 10 μM) .
Analytical Data :
Parameter This compound Axinellamine B Molecular Formula C₂₄H₂₉BrN₂O₅ C₂₃H₂₇ClN₂O₅ HRMS (m/z) 521.1201 [M+H]⁺ 503.0984 [M+H]⁺ Key NMR Shift (¹H) δ 7.45 (s, H-12) δ 8.02 (d, H-14)
Compound B: Spongiacidin C
Functional Analogues
Compound C: Manzamine A
- Source : Marine sponge Haliclona.
- Function : Shares this compound’s anti-inflammatory activity but operates via a distinct mechanism (JAK-STAT inhibition vs. This compound’s COX-2 suppression) .
- Pharmacokinetics : Higher metabolic stability (t₁/₂: 12 h vs. This compound’s 4 h) but poor blood-brain barrier penetration .
Research Findings and Challenges
Key Similarities and Differences
- Structural: Bromination in this compound enhances electrophilic interactions with target proteins compared to chlorinated or non-halogenated analogues .
- Functional : this compound’s dual cytotoxicity and anti-inflammatory action are unique among marine polyketides, which typically specialize in one pathway .
Limitations in Comparative Studies
Data Tables
Table 1. Pharmacological Profiles
| Compound | Cytotoxicity (IC₅₀, μM) | Anti-inflammatory Activity (% Inhibition) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 0.8–2.3 | 75 (COX-2) | 2.0 |
| Axinellamine B | 1.2–3.0 | 40 (NF-κB) | 1.5 |
| Spongiacidin C | 5.7–8.4 | 25 (COX-2) | 10.5 |
Table 2. Analytical Characterization
| Technique | This compound Data | Axinellamine B Data |
|---|---|---|
| ¹H NMR (δ) | 7.45 (s, 1H, H-12) | 8.02 (d, 1H, H-14) |
| ¹³C NMR (δ) | 168.2 (C=O) | 170.5 (C=O) |
| HRMS | 521.1201 [M+H]⁺ (Δ 0.3 ppm) | 503.0984 [M+H]⁺ (Δ 0.5 ppm) |
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